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Compound of Interest

Compound Name: C.I. Acid yellow 3

Cat. No.: B1669019 Get Quote

An In-depth Technical Guide to the Synthesis and Manufacturing of Quinoline Yellow

Introduction
Quinoline Yellow, a synthetic dye, exists in two primary forms: a spirit-soluble (SS) version,

chemically known as 2-(2-quinolyl)indan-1,3-dione, and a water-soluble (WS) version, which is

a mixture of the sodium salts of the sulfonic acids of the former. The water-soluble form is

widely used as a colorant in foods, pharmaceuticals, and cosmetics, where it is designated as

E104 in the EU and D&C Yellow 10 in the US.[1][2] This guide provides a detailed technical

overview of the synthesis, manufacturing processes, and purification methods for Quinoline

Yellow, tailored for researchers and professionals in chemical and drug development.

The synthesis is a two-step process. The first step involves the condensation of quinaldine (2-

methylquinoline) with phthalic anhydride to create the core quinophthalone structure. The

second step is the sulfonation of this intermediate to yield the water-soluble dye, which is a

mixture of mono-, di-, and trisulfonated products.[3][4][5]

Core Synthesis Pathway
The fundamental process for producing Quinoline Yellow involves two key chemical

transformations: a condensation reaction followed by sulfonation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1669019?utm_src=pdf-interest
https://patents.google.com/patent/US4398916A/en
https://en.wikipedia.org/wiki/Quinoline_Yellow_WS
https://www.benchchem.com/product/b133950
https://www.fao.org/fileadmin/user_upload/jecfa_additives/docs/monograph11/additive-371-m11.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2779754/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactant process intermediate product Quinaldine
(2-Methylquinoline)

Condensation

Phthalic Anhydride

2-(2-quinolyl)indan-1,3-dione
(Quinoline Yellow SS)

Sulfonation

Fuming Sulfuric Acid
(Oleum)

Quinoline Yellow WS
(Mixture of Sulfonated Salts)

Heat (190-220°C)
Optional: ZnCl₂ catalyst

Click to download full resolution via product page

Caption: Overall synthesis pathway for Quinoline Yellow.

Step 1: Condensation to form 2-(2-quinolyl)indan-1,3-
dione
The initial step is a condensation reaction between quinaldine and phthalic anhydride.[3] This

reaction forms the quinophthalone structure, which is the spirit-soluble version of the dye

(Solvent Yellow 33). The process involves heating the reactants, typically at temperatures

between 190°C and 220°C.[3][6] This can be performed as a solvent-free melt or in high-boiling
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inert solvents.[3] A notable improvement involves using an excess of phthalic anhydride, which

serves as both a reactant and a solvent, leading to higher yields.[3][7] Catalysts such as zinc

chloride may also be employed to facilitate the reaction.[1][5]

Parameter Value / Condition Reference

Reactants Quinaldine, Phthalic Anhydride [3]

Temperature 190–220°C [3][6]

Catalyst Zinc Chloride (optional) [1][5]

Method
Solvent-free melt or high-

boiling inert solvents
[3]

Alternative Method
Solid-phase interaction with

gradual temperature increase
[6]

Yield Improvement
Use of excess phthalic

anhydride as a solvent
[3][7]

Step 2: Sulfonation to form Quinoline Yellow WS
The intermediate, 2-(2-quinolyl)indan-1,3-dione, is sulfonated to produce the water-soluble dye.

[4] This is typically achieved using fuming sulfuric acid (oleum).[1][6] The sulfonation process

introduces sulfonic acid groups onto the quinophthalone molecule, making it water-soluble. The

reaction is not perfectly selective and results in a mixture of products.

The final product, Quinoline Yellow WS, is primarily a mixture of the sodium salts of mono-, di-,

and trisulfonated isomers.[2][3][8] The disulfonated compounds are the principal components.

[2][9] The position of sulfonation can vary, with the 6-sulfo and 8-sulfo isomers being common.

[1][10]
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Component
Typical Percentage in Final
Product

Reference

Disodium disulfonates ≥ 80% (principal component) [4][9]

Sodium monosulfonates ≤ 15% [4][9]

Trisodium trisulfonates ≤ 7% [4][9]

Total Colouring Matter ≥ 70% (JECFA) / ≥ 85% (D&C) [1][4][9]

Industrial Manufacturing and Purification
On an industrial scale, the process is designed to handle large volumes and ensure the final

product meets stringent purity standards for its intended use in drugs, cosmetics, or food.
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Caption: Industrial manufacturing and purification workflow.
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The conventional manufacturing process involves drowning the sulfonation reaction mixture in

a brine solution.[1] This causes the sodium salts of the sulfonated products to precipitate, a

step known as "salting out." The resulting solid, referred to as "technical Quinoline Yellow WS,"

is collected by filtration. However, this crude product is heavily contaminated with inorganic

salts like sodium chloride and sodium sulfate, as well as sulfonated by-products such as

sulfonated phthalic acid and sulfonated quinaldine.[1]

Further purification is necessary to meet regulatory standards. A patented method describes a

multi-step process for purification:[1]

An aqueous solution of technical Quinoline Yellow WS is treated with an organic amine (e.g.,

diphenylguanidine or tertiary octylamine) to form water-insoluble amine salts of the

sulfonated dye.

This step effectively separates the dye from the highly water-soluble inorganic salt impurities.

The precipitated amine salt is collected and then treated with a sodium hydroxide solution to

regenerate the purified, water-soluble sodium salt of Quinoline Yellow, while the amine can

be recovered.

The final product is then dried to obtain a powder or granules.

This process significantly reduces impurities, yielding a product with a high total color content

(≥85%) that is certifiable for use in drugs and cosmetics.[1]
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Impurity
Specification Limit (D&C
Yellow No. 10)

Reference

Sulfonated quinaldines ≤ 0.2% [1]

Sulfonated phthalic acid ≤ 0.2% [1]

Chlorides and Sulfates (as

sodium salts)
≤ 6.0% [1]

Water-insoluble matter ≤ 0.2% [4]

Ether-extractable matter ≤ 0.2% [4]

Unsulfonated primary aromatic

amines
≤ 0.01% [4]

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2-(2-
quinolyl)indan-1,3-dione
This protocol is adapted from a patented method describing a solid-phase reaction.[6]

Reactant Mixture: Combine 143.0 g (1.0 mol) of quinaldine and 177.6 g (1.2 mol) of phthalic

anhydride in a suitable reaction vessel.

Heating Profile: Heat the mixture according to the following temperature ramp:

Heat to 195°C over 20 minutes.

Heat from 195°C to 200°C over 1 hour.

Heat from 200°C to 210°C over 1 hour.

Heat from 210°C to 220°C over 2 hours.

Water Removal: During the heating process, continuously remove the water of reaction

(approximately 17-18 ml) via distillation.
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Isolation: Cool the reaction mass to 100-120°C and dissolve it in 2.0 L of boiling acetic acid.

Purification: Filter the hot solution to remove any insoluble matter. Cool the filtrate to allow

the product, 2-(2-quinolyl)indan-1,3-dione, to crystallize.

Washing and Drying: Collect the precipitated solid by filtration, wash with 800 ml of acetic

acid followed by 1.0 L of water, and dry at 50-60°C.

Protocol 2: Sulfonation and Salting Out
This protocol is a generalized procedure based on descriptions of the industrial process.[1][6]

Sulfonation: To the dried 2-(2-quinolyl)indan-1,3-dione from the previous step, gradually add

700 ml of 65% oleum while maintaining the temperature at or below 40°C.

Reaction: Stir the mixture for 30 minutes at 40°C, then for 1 hour at 60°C.

Drowning: Cool the reaction mixture to room temperature and pour it slowly into 4 L of cold

water with vigorous stirring.

Salting Out: Add 500 g of sodium chloride to the aqueous mixture to precipitate the

sulfonated dye.

Isolation: Filter the precipitate and wash it with 2 L of cold water to obtain the technical grade

Quinoline Yellow WS.

Protocol 3: Purification via Amine Salt Formation
This protocol is adapted from a patented purification method.[1]

Dissolution: Create an aqueous solution of technical grade Quinoline Yellow WS. Adjust the

pH to between 7.5 and 8.5 using a sodium hydroxide solution. Heat the solution to 55-60°C.

Amine Salt Precipitation: Prepare a solution of an organic amine, such as diphenylguanidine,

by dissolving it in water with hydrochloric acid. Add this amine solution dropwise to the

heated dye solution over one hour. The water-insoluble organic amine salt of Quinoline

Yellow will precipitate.
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Isolation: Allow the mixture to cool to room temperature and stir overnight. Collect the

precipitated amine salt by filtration. This step removes the inorganic salts and other water-

soluble impurities which remain in the filtrate.

Regeneration: Resuspend the filtered amine salt in water and heat to 60-65°C. Add a 50%

aqueous sodium hydroxide solution to raise the pH, which regenerates the water-soluble

sodium salt of Quinoline Yellow and frees the organic amine.

Final Product: The resulting solution contains the purified Quinoline Yellow. The product can

be isolated by methods such as spray drying to yield a high-purity powder.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Quinoline yellow synthesis and manufacturing process].
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[https://www.benchchem.com/product/b1669019#quinoline-yellow-synthesis-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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